molecular formula C10H11FO4S B2574058 Benzyl 3-fluorosulfonylpropanoate CAS No. 2138254-33-6

Benzyl 3-fluorosulfonylpropanoate

Cat. No.: B2574058
CAS No.: 2138254-33-6
M. Wt: 246.25
InChI Key: CGZZFLWMURXFHT-UHFFFAOYSA-N
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Description

Benzyl 3-fluorosulfonylpropanoate is an organosulfur compound characterized by a fluorosulfonyl (-SO₂F) group attached to the propanoate backbone, with a benzyl ester moiety. This structure confers unique reactivity, particularly in electrophilic substitution and sulfonation reactions.

Properties

IUPAC Name

benzyl 3-fluorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZFLWMURXFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluorosulfonylpropanoate typically involves the esterification of 3-fluorosulfonylpropanoic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-fluorosulfonylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Benzyl 3-fluorosulfonylpropanoate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The fluorosulfonyl group is highly electrophilic, making the compound an excellent substrate for nucleophilic attack, leading to the formation of more complex molecules.
  • Formation of Sulfonamide Derivatives : Due to the presence of the sulfonyl group, this compound can be utilized to synthesize sulfonamide derivatives, which are important in medicinal chemistry.

Biological Research

In biological contexts, this compound is employed for:

  • Enzyme Mechanism Studies : The compound can act as a probe to investigate enzyme mechanisms due to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can help elucidate the roles of specific amino acids in enzyme function.
  • Biochemical Assays : Its reactivity makes it suitable for use in various biochemical assays, allowing researchers to study enzyme kinetics and inhibition.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials:

  • Polymers : this compound can be used in the synthesis of polymers with tailored properties.
  • Surfactants : Its unique chemical properties enable its use in formulating surfactants that exhibit enhanced performance characteristics.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains.
  • Antitumor Efficacy : Preliminary investigations suggest potential antitumor effects through cytotoxicity against cancer cell lines, indicating avenues for therapeutic development.

Mechanism of Action

The mechanism of action of Benzyl 3-fluorosulfonylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between Benzyl 3-fluorosulfonylpropanoate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity Applications
This compound (Target) C₁₀H₁₁FO₃S* ~230.25* -SO₂F, benzyl ester Electrophilic (sulfonation, nucleophilic substitution) Sulfonating agent, cross-coupling reactions, pharmaceutical intermediates
Benzyl 3-sulfanylpropanoate C₁₀H₁₂O₂S 196.26 -SH (sulfanyl), benzyl ester Nucleophilic (thiol-ene reactions, oxidation to disulfides) Thiol-based synthesis, polymer chemistry
Phenyl 3-chloropropanoate C₉H₉ClO₂ 184.62 -Cl, phenyl ester Leaving group in SN reactions, ester hydrolysis Intermediate in agrochemicals, drug synthesis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Fluorinated aryl, ketone Knoevenagel condensation, Michael addition Pharmaceutical building block (lipophilic motifs)
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate C₁₆H₁₆FNO₂ 297.31 -NH₂, fluorophenyl, benzyl ester Chiral resolution, peptide coupling Chiral intermediates in drug development

*Inferred from structural analogs due to lack of direct data.

Key Comparisons:

Functional Group Reactivity: The fluorosulfonyl (-SO₂F) group in the target compound is highly electrophilic, enabling sulfonation reactions. In contrast, the sulfanyl (-SH) group in Benzyl 3-sulfanylpropanoate is nucleophilic, favoring thiol-specific chemistry . Chlorine in Phenyl 3-chloropropanoate acts as a leaving group in substitution reactions, whereas fluorine in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances lipophilicity and metabolic stability .

Electronic Effects :

  • The electron-withdrawing nature of -SO₂F increases the electrophilicity of adjacent carbons, facilitating reactions with nucleophiles. This contrasts with the electron-donating effects of -NH₂ in the chiral derivative .

Applications: The target compound’s fluorosulfonyl group makes it suitable for synthesizing sulfonated polymers or bioactive molecules. Benzyl 3-sulfanylpropanoate, with its -SH group, is more relevant in thiol-ene click chemistry . Chlorinated and fluorinated aryl esters (e.g., Phenyl 3-chloropropanoate) are often intermediates in pesticides or APIs, leveraging halogenated motifs for target binding .

Research Findings and Implications

  • Reactivity: Fluorosulfonyl compounds exhibit higher electrophilicity than sulfanyl or chloro analogs, enabling efficient sulfonation. However, their larger molecular weight (~230.25) may reduce solubility in nonpolar solvents compared to lighter derivatives like Benzyl 3-sulfanylpropanoate (196.26) .
  • Therapeutic Potential: While Benzyl benzoate () is used topically for scabies, the fluorosulfonyl analog’s reactivity suggests niche roles in drug derivatization rather than direct therapeutic use .
  • Safety : Fluorosulfonyl groups may pose higher handling risks (e.g., skin irritation) compared to sulfanyl or ester groups, necessitating stringent safety protocols .

Biological Activity

Benzyl 3-fluorosulfonylpropanoate is a compound that has garnered interest in the fields of organic chemistry and biochemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorosulfonyl group, which enhances its reactivity compared to similar compounds. The structure can be represented as follows:

C9H10FO4S\text{C}_9\text{H}_{10}\text{F}\text{O}_4\text{S}

This compound is utilized as a building block in organic synthesis and has shown potential as a biochemical probe.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition or modification of enzyme activities, affecting various biochemical pathways. The fluorosulfonyl group is particularly reactive, allowing for strong interactions with target molecules, which can be critical in enzyme mechanisms and biochemical assays.

Enzyme Mechanisms

This compound has been employed in studies investigating enzyme mechanisms. By acting as a covalent inhibitor, it helps elucidate the roles of specific amino acid residues in enzymatic catalysis. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Biochemical Assays

The compound serves as a probe in various biochemical assays, enabling researchers to study protein interactions and modifications. Its ability to irreversibly bind to targets allows for the detailed analysis of protein function and dynamics .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
Benzyl 3-phenylpropanoate Lacks fluorosulfonyl groupLower reactivity
Benzyl 3-chlorosulfonylpropanoate Contains chlorosulfonyl instead of fluorosulfonylDifferent chemical properties
Benzyl 3-methylsulfonylpropanoate Contains methylsulfonyl groupVaries in reactivity

This compound stands out due to its enhanced reactivity attributed to the fluorosulfonyl group, making it particularly valuable in applications requiring robust chemical interactions.

Case Studies and Research Findings

  • Structure-Guided Design : Recent studies have focused on the design and optimization of sulfonyl fluorides for targeting specific proteins, such as Von Hippel-Lindau (VHL). These studies have demonstrated that compounds like this compound can effectively engage with target proteins, leading to significant biological effects .
  • TRPV1 Antagonism : Research into related compounds has shown that benzyl analogs can exhibit antagonistic properties against TRPV1 receptors, which are involved in pain signaling. These findings suggest that this compound could potentially influence pain pathways through similar mechanisms .

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl 3-fluorosulfonylpropanoate?

The synthesis typically involves esterification of 3-fluorosulfonylpropanoic acid with benzyl alcohol under acidic or coupling conditions. A common approach is to use trifluoromethanesulfonate-based reagents (e.g., triflic anhydride) to activate the carboxylic acid intermediate, followed by benzyl group introduction via nucleophilic substitution. Reaction optimization should include temperature control (0–5°C to minimize side reactions) and inert atmosphere (argon/nitrogen) to prevent hydrolysis of the fluorosulfonyl group . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate high-purity product (>97%) .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm benzyl ester formation and fluorosulfonyl group integrity. For example, the benzyl protons appear as a singlet near δ 5.2 ppm, while the fluorosulfonyl group shows distinct 19F^{19}\text{F} shifts around δ -110 to -120 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns consistent with fluorine and sulfur content.
  • FT-IR : Peaks at ~1350–1200 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (C-F stretching) confirm functional groups .

Q. What storage conditions ensure the stability of this compound?

Store the compound at 0–6°C under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the fluorosulfonyl moiety. For long-term stability, aliquot into amber vials under nitrogen atmosphere, as exposure to moisture or light accelerates degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the fluorosulfonyl group, predicting its activation of adjacent carbonyl groups for nucleophilic attack. Key parameters include LUMO energy levels (to assess electrophilicity) and bond dissociation energies (for stability under reaction conditions). Such models help design experiments by identifying optimal solvents (e.g., polar aprotic like DMF) and catalysts (e.g., Lewis acids) .

Q. How should researchers address contradictions in reported solubility data for fluorosulfonyl-containing esters?

Contradictions often arise from solvent polarity variations or impurities. Systematic evaluation using Hansen Solubility Parameters (HSPs) is recommended:

  • Test solubility in solvents spanning polarity ranges (e.g., hexane, THF, DMSO).
  • Correlate results with logP values (predicted via software like ChemAxon) to identify outliers. For example, fluorosulfonyl groups reduce logP (~3.15 in analogs), favoring solubility in moderately polar solvents .
  • Validate via HPLC with evaporative light scattering detection (ELSD) to quantify solubility limits accurately .

Q. What strategies optimize the use of this compound in peptide/protein modification studies?

The fluorosulfonyl group acts as a latent electrophile for bioconjugation. Key steps include:

  • pH Optimization : Conduct reactions at pH 7.5–8.5 (borate or phosphate buffers) to deprotonate target residues (e.g., lysine ε-amino groups) without hydrolyzing the ester.
  • Kinetic Monitoring : Use stopped-flow UV-Vis or fluorescence spectroscopy to track reaction rates. Pseudo-first-order kinetics are typical, with rate constants dependent on nucleophile concentration .
  • Competitive Assays : Compare reactivity with alternative electrophiles (e.g., NHS esters) to validate selectivity .

Q. How can researchers mitigate fluorosulfonyl group decomposition during catalytic hydrogenation of the benzyl ester?

Hydrogenation conditions (H2_2, Pd/C) may reduce the fluorosulfonyl moiety. Mitigation strategies include:

  • Catalyst Screening : Use Pearlman’s catalyst (Pd(OH)2_2) at lower pressures (1–3 atm) to minimize over-reduction.
  • Additives : Introduce scavengers (e.g., triethylsilane) to quench reactive intermediates.
  • Stepwise Deprotection : Replace benzyl with more labile groups (e.g., tert-butyl) for milder deprotection .

Methodological Notes

  • Contradiction Resolution : Cross-validate data from multiple techniques (e.g., NMR vs. MS for purity) and reference analogs (e.g., trifluoromethanesulfonate esters) to resolve discrepancies .
  • Safety Protocols : Handle fluorosulfonyl compounds in fume hoods with nitrile gloves; hydrolysis products (e.g., HF) require calcium gluconate gel for emergency exposure treatment .

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